molecular formula C6H9ClO2S B2367183 Spiro[2.3]hexane-5-sulfonyl chloride CAS No. 2225154-30-1

Spiro[2.3]hexane-5-sulfonyl chloride

Cat. No.: B2367183
CAS No.: 2225154-30-1
M. Wt: 180.65
InChI Key: JOVLZHAMXFIUQO-UHFFFAOYSA-N
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Description

Spiro[2.3]hexane-5-sulfonyl chloride is a chemical compound with the molecular formula C6H9ClO2S. It is characterized by a spirocyclic structure, which consists of two rings sharing a single atom. This compound is known for its reactivity and is used in various chemical synthesis processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[2.3]hexane-5-sulfonyl chloride typically involves the reaction of spiro[2.3]hexane with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride group. The process may involve the use of solvents such as dichloromethane and requires careful temperature control to avoid side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize waste and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

Spiro[2.3]hexane-5-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Sulfonamide and sulfonate esters.

    Reduction Reactions: Sulfonyl hydrides.

    Oxidation Reactions: Sulfonic acids.

Scientific Research Applications

Spiro[2.3]hexane-5-sulfonyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Spiro[2.3]hexane-5-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as a sulfonylating agent .

Comparison with Similar Compounds

Similar Compounds

  • Spiro[2.4]heptane-6-sulfonyl chloride
  • Spiro[3.3]heptane-7-sulfonyl chloride
  • Spiro[2.2]pentane-4-sulfonyl chloride

Uniqueness

Spiro[2.3]hexane-5-sulfonyl chloride is unique due to its specific spirocyclic structure, which imparts distinct reactivity and stability compared to other sulfonyl chlorides. Its compact and rigid framework makes it a valuable intermediate in the synthesis of complex molecules .

Properties

IUPAC Name

spiro[2.3]hexane-5-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClO2S/c7-10(8,9)5-3-6(4-5)1-2-6/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOVLZHAMXFIUQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CC(C2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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